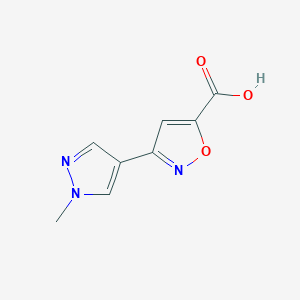
2,4-Dimethyl-6-((1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethyl-6-((1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrimidine is a useful research compound. Its molecular formula is C21H27N3O3S and its molecular weight is 401.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Crystal Engineering and Structural Analysis
- Hydrogen-Bonded Structures and Molecular Interactions :
- The study of pyrimidine derivatives including aminopyrimidine sulfonates/carboxylates has revealed interesting hydrogen-bonded structures such as the R22(8) motifs, which are critical for understanding molecular interactions in crystal engineering. These structures demonstrate the versatility of pyrimidine and its derivatives in forming bimolecular ring motifs, essential for designing molecular assemblies with desired properties (Balasubramani, Muthiah, & Lynch, 2007).
Organic Synthesis and Chemical Properties
Synthesis of Pyrimidine Derivatives :
- Research on the synthesis of novel pyrimidine derivatives reveals the chemical flexibility and potential of these compounds for various synthetic pathways. This includes the development of imidazolopyrazole and imidazolopyrimidine derivatives through interactions with various chemical agents, demonstrating the compound's utility in creating diverse molecular structures with potential applications in materials science and medicinal chemistry (Gouda, 2012).
Molecular Interaction and Binding Studies :
- The investigation into sulfadiazine and pyridines forms co-crystals and salts, highlighting the role of pyrimidine derivatives in modulating hydrogen-bond motifs. These studies are foundational for understanding the molecular basis of drug interactions and the design of new pharmaceutical agents (Elacqua et al., 2013).
Potential Medical and Biological Applications
Antiproliferative Activity :
- Synthesis and in vitro evaluation of pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines indicate that certain derivatives exhibit significant antiproliferative effects. This suggests the potential therapeutic value of pyrimidine derivatives in cancer treatment, underscoring the importance of structural modification for enhancing biological activity (Mallesha et al., 2012).
Synthetic Pathways and Green Chemistry :
- Research on the synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, a key intermediate in pharmaceutical synthesis, exemplifies the application of green chemistry principles. This work not only contributes to the efficient synthesis of complex molecules but also emphasizes sustainability in chemical processes (Gilbile, Bhavani, & Vyas, 2017).
Eigenschaften
IUPAC Name |
2,4-dimethyl-6-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidin-4-yl]oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-15-13-21(23-16(2)22-15)27-19-9-11-24(12-10-19)28(25,26)20-8-7-17-5-3-4-6-18(17)14-20/h7-8,13-14,19H,3-6,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYIQQLFULOJGGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)S(=O)(=O)C3=CC4=C(CCCC4)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
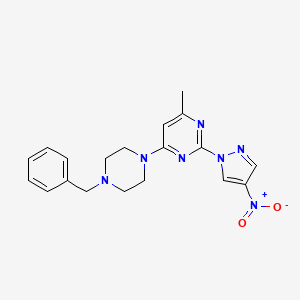
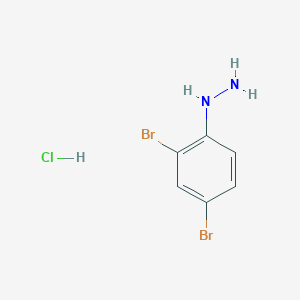

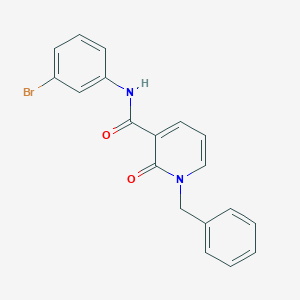

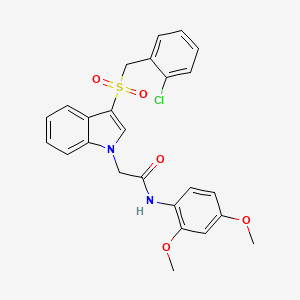
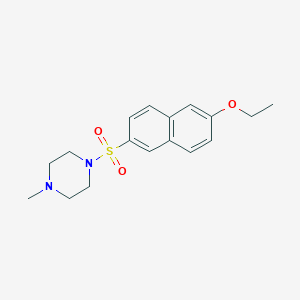
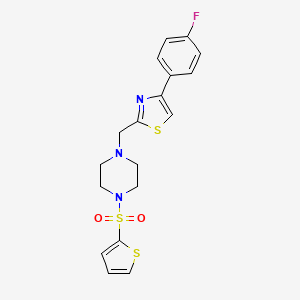
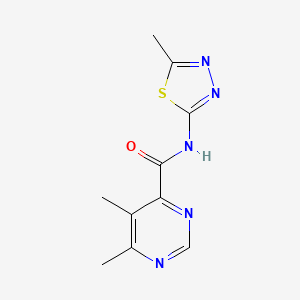
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclooctylthiophene-2-carboxamide](/img/structure/B2652508.png)
